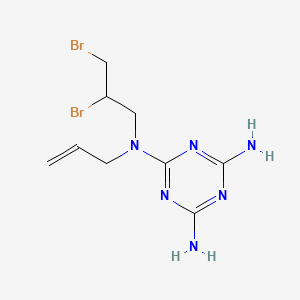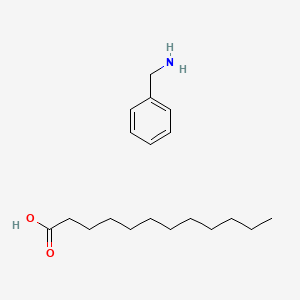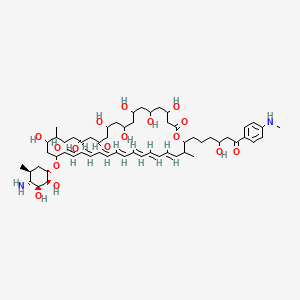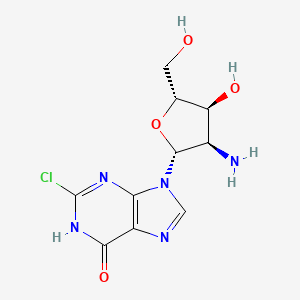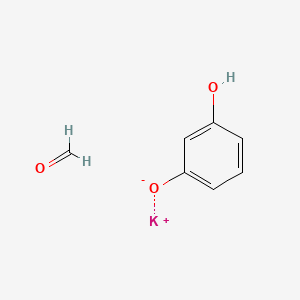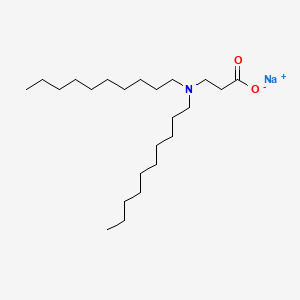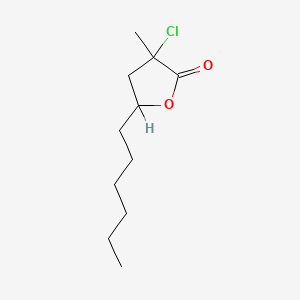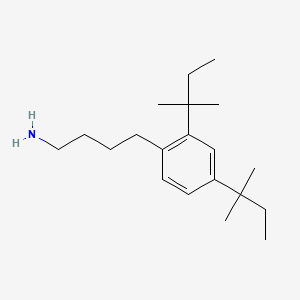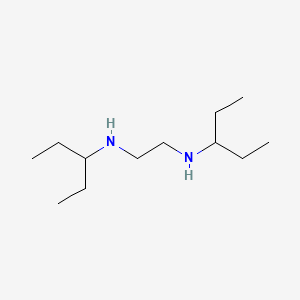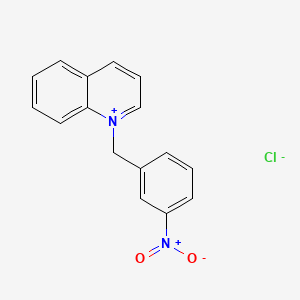
1-((3-Nitrophenyl)methyl)quinolinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Nitrophenyl)methyl)quinolinium chloride is a chemical compound with the molecular formula C16H13ClN2O2 It is known for its unique structure, which combines a quinolinium core with a nitrophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Nitrophenyl)methyl)quinolinium chloride typically involves the reaction of quinoline with 3-nitrobenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Quinoline+3-Nitrobenzyl chloride→1-((3-Nitrophenyl)methyl)quinolinium chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((3-Nitrophenyl)methyl)quinolinium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The quinolinium core can be reduced to a dihydroquinoline derivative.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-((3-Aminophenyl)methyl)quinolinium derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of azide or thiol-substituted quinolinium compounds.
Wissenschaftliche Forschungsanwendungen
1-((3-Nitrophenyl)methyl)quinolinium chloride has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various quinolinium derivatives.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of 1-((3-Nitrophenyl)methyl)quinolinium chloride involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylmethyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The quinolinium core can intercalate with DNA, affecting its function and stability.
Vergleich Mit ähnlichen Verbindungen
- 1-((4-Nitrophenyl)methyl)quinolinium chloride
- 1-((2-Nitrophenyl)methyl)quinolinium chloride
- 1-((3-Nitrophenyl)methyl)pyridinium chloride
Comparison: 1-((3-Nitrophenyl)methyl)quinolinium chloride is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different redox properties and binding affinities, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
36586-67-1 |
|---|---|
Molekularformel |
C16H13ClN2O2 |
Molekulargewicht |
300.74 g/mol |
IUPAC-Name |
1-[(3-nitrophenyl)methyl]quinolin-1-ium;chloride |
InChI |
InChI=1S/C16H13N2O2.ClH/c19-18(20)15-8-3-5-13(11-15)12-17-10-4-7-14-6-1-2-9-16(14)17;/h1-11H,12H2;1H/q+1;/p-1 |
InChI-Schlüssel |
MUBWEXZDRIKTRS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC3=CC(=CC=C3)[N+](=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


